1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-
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Overview
Description
1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound would have diverse molecular and cellular effects depending on the specific activity and the target involved.
Preparation Methods
The synthesis of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroindole with ethylene oxide under basic conditions to introduce the ethanol group at the 2-position . Another approach includes the reduction of 5-chloro-2,3-dihydroindole-2-carboxylic acid followed by esterification and subsequent reduction to yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- undergoes various chemical reactions, including:
Major products formed from these reactions include 5-chloro-2,3-dihydroindole-2-carboxylic acid, 5-chloro-2,3-dihydroindole-2-aldehyde, and various substituted indole derivatives.
Scientific Research Applications
1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- has several scientific research applications:
Comparison with Similar Compounds
1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- can be compared with other similar compounds, such as:
1H-Indole-2-ethanol: Lacks the chlorine atom at the 5-position, which may result in different biological activities and reactivity.
5-Chloro-1H-indole:
2,3-Dihydro-1H-indole: Lacks both the chlorine atom and the ethanol group, making it a simpler structure with different properties.
The presence of both the chlorine atom and the ethanol group in 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1H-indol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5,9,12-13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOFDJWIOOMZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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